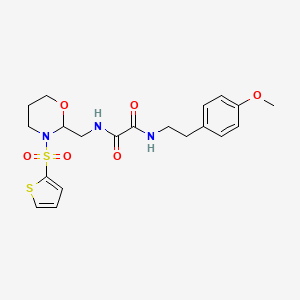
N1-(4-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a 4-methoxyphenethyl group, a thiophene group, and an oxazinan group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as the Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The 4-methoxyphenethyl group would provide a phenyl ring with a methoxy substituent, the thiophene group would provide a five-membered ring containing sulfur, and the oxazinan group would provide a six-membered ring containing nitrogen and oxygen .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenyl ring in the 4-methoxyphenethyl group could undergo electrophilic aromatic substitution, and the thiophene ring could undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the methoxy group in the 4-methoxyphenethyl group could increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Photodynamic Therapy Applications
Compounds with complex structures, including those with thiophene and oxazinan rings, have been explored for their potential in photodynamic therapy (PDT). For example, certain zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable potential as Type II photosensitizers in the treatment of cancer through photodynamic therapy, thanks to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020). This suggests that compounds with similar structural motifs, including N1-(4-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, could potentially be tailored for photodynamic therapy applications.
Catalytic Activities in Organic Synthesis
The synthesis and characterization of Ru(III) complexes involving azo dye ligands with thiophene units have demonstrated these complexes' utility as catalysts for organic reactions, such as the dehydrogenation of benzylamine to benzonitrile. This highlights the role of thiophene-containing compounds in facilitating important transformations in organic synthesis, potentially applicable in pharmaceutical manufacturing and material science (El-Sonbati, Shoair, El‐Bindary, Diab, & Mohamed, 2015).
Material Science and Polymer Chemistry
Thiophene derivatives have been incorporated into novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, showcasing the versatility of thiophene-based compounds in material science. These copolymers exhibit unique thermal, optical, and electrochemical properties, making them suitable for various applications, including electronic devices and sensors (Tapia et al., 2010). This suggests that this compound could potentially find applications in the development of novel materials with tailored properties.
Environmental Applications
Compounds structurally related to this compound have been studied for their environmental applications, including the degradation of pollutants. For instance, the photoassisted Fenton reaction has been utilized for the complete oxidation of pesticides in water, highlighting the potential of complex organic molecules in environmental remediation efforts (Pignatello & Sun, 1995).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S2/c1-28-16-7-5-15(6-8-16)9-10-21-19(24)20(25)22-14-17-23(11-3-12-29-17)31(26,27)18-4-2-13-30-18/h2,4-8,13,17H,3,9-12,14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJSKLHEEKAXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

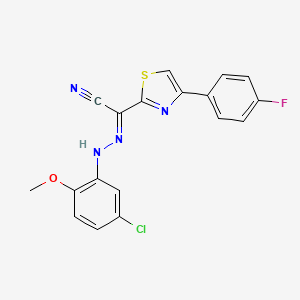
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)

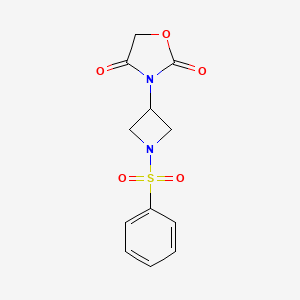
![N-[3-(benzyloxy)pyridin-2-yl]-2,2-diphenylacetamide](/img/structure/B2927935.png)

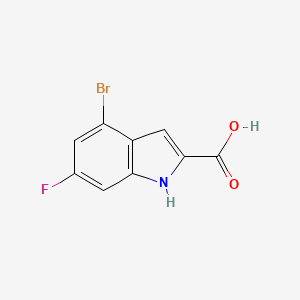
![2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2927944.png)
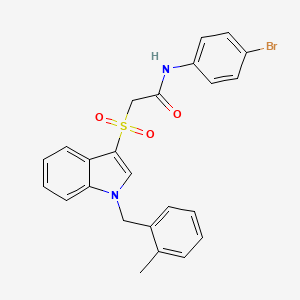
![2,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B2927947.png)

![N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2927950.png)
![3-(4-Fluorophenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2927951.png)
